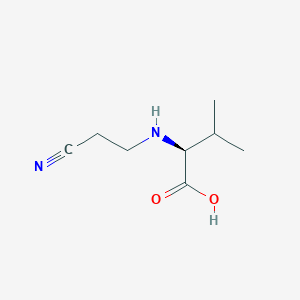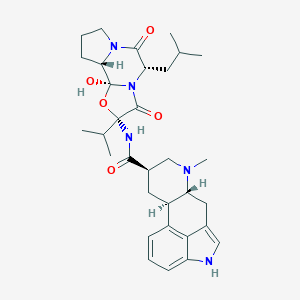
1-Chloro-3-(triphenylmethoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(triphenylmethoxy)propan-2-ol (CTPM) is an organic compound with the molecular formula C19H21ClO2. It is a colorless, odorless solid compound with a melting point of 132-134 °C. CTPM is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic reactions, such as Friedel-Crafts alkylation and acylation reactions.
Mecanismo De Acción
1-Chloro-3-(triphenylmethoxy)propan-2-ol acts as a reagent in organic reactions, such as Friedel-Crafts alkylation and acylation reactions. In these reactions, the this compound molecule acts as a nucleophile, attacking the electrophilic carbon atom of the reactant. This leads to the formation of a new carbon-carbon bond and the formation of the desired product.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects in humans or animals. It is not known to be toxic or to have any adverse effects on health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Chloro-3-(triphenylmethoxy)propan-2-ol has several advantages for use in laboratory experiments. It is a colorless, odorless solid compound with a melting point of 132-134 °C, making it easy to store and handle. It is also non-toxic and has no known adverse effects on health. However, this compound is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of 1-Chloro-3-(triphenylmethoxy)propan-2-ol. It could be used in the synthesis of new polymers and pharmaceuticals. It could also be used in the synthesis of agrochemicals and other organic compounds. Additionally, this compound could be used as a catalyst in organic reactions, such as Friedel-Crafts alkylation and acylation reactions. Finally, this compound could be used in the development of new analytical techniques for the characterization of organic compounds.
Métodos De Síntesis
1-Chloro-3-(triphenylmethoxy)propan-2-ol can be synthesized via a two-step process. In the first step, an alkyl halide is reacted with triphenylmethanol in the presence of a base to form a tertiary alcohol. In the second step, the tertiary alcohol is reacted with chlorine in the presence of a catalyst to form this compound. The overall reaction is as follows:
Alkyl Halide + Triphenylmethanol + Base → Tertiary Alcohol
Tertiary Alcohol + Chlorine + Catalyst → this compound
Aplicaciones Científicas De Investigación
1-Chloro-3-(triphenylmethoxy)propan-2-ol is widely used in scientific research due to its ability to act as a reagent in organic reactions. It has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been used in the synthesis of polymers, such as polystyrene and polyvinyl chloride.
Propiedades
IUPAC Name |
1-chloro-3-trityloxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO2/c23-16-21(24)17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNDAHXJEUZARI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502276 |
Source


|
| Record name | 1-Chloro-3-(triphenylmethoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69161-74-6 |
Source


|
| Record name | 1-Chloro-3-(triphenylmethoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69161-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-(triphenylmethoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














